molecular formula C19H12ClFN4O3 B2978193 5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(2-methylbenzyl)-2-furamide CAS No. 1112374-12-5

5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(2-methylbenzyl)-2-furamide

Cat. No. B2978193
CAS RN: 1112374-12-5
M. Wt: 398.78
InChI Key: AVZHJOAUOPHFGH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

a. Anti-Inflammatory Agents: The presence of the oxadiazole ring and the phenylpyridazinone moiety suggests potential anti-inflammatory properties. Researchers may investigate its effects on inflammatory pathways, cytokine modulation, and cellular responses.

b. Anticancer Agents: Compounds with similar heterocyclic structures have shown promise as anticancer agents. Scientists might explore the cytotoxicity, apoptosis-inducing effects, and potential targets within cancer cells.

c. Kinase Inhibitors: Given the diverse kinase targets in cellular signaling pathways, this compound could be evaluated as a kinase inhibitor. High-throughput screening and molecular docking studies could identify specific kinases it interacts with.

Conclusion

Future Directions

The future directions in the field of imidazole research involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O3/c1-27-13-5-3-12(4-6-13)25-9-8-16(26)17(23-25)19-22-18(24-28-19)11-2-7-14(20)15(21)10-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZHJOAUOPHFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(2-methylbenzyl)-2-furamide

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